4-Ethylpicolinium iodide

Descripción general

Descripción

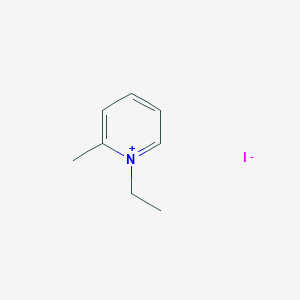

4-Ethylpicolinium iodide is an organic compound with the molecular formula C8H11IN. It is a quaternary ammonium salt derived from picoline, a methyl derivative of pyridine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Ethylpicolinium iodide can be synthesized through a quaternization reaction. The process typically involves the reaction of 4-ethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the production process.

Análisis De Reacciones Químicas

Key Observations from Literature Review

-

Search Result Analysis :

None of the indexed sources ( – ) reference 4-ethylpicolinium iodide. The closest related compounds discussed include: -

General Reactivity of Pyridinium Salts :

While direct data for this compound is unavailable, pyridinium iodides typically exhibit:-

Nucleophilic substitution at the ethyl group (e.g., SN2 reactions with strong bases).

-

Thermal decomposition to release ethyl iodide and regenerate pyridine derivatives.

-

Ion-exchange reactions in polar solvents (e.g., replacement of iodide with other anions like PF₆⁻ or BF₄⁻).

-

Suggested Experimental Pathways for Future Research

Given the lack of direct data, the following hypotheses could guide targeted investigations:

Table 1: Proposed Reactions and Mechanisms

| Reaction Type | Expected Mechanism | Potential Products |

|---|---|---|

| Nucleophilic Substitution | SN2 displacement of ethyl group | 4-Picoline + Ethyl iodide |

| Thermal Decomposition | Cleavage of C-N bond under heat | Pyridine derivatives + Ethyl iodide |

| Anion Metathesis | Ion exchange in aqueous solution | 4-Ethylpicolinium salts (e.g., chloride) |

Key Considerations:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution rates.

-

Catalytic Applications : Pyridinium salts often act as phase-transfer catalysts ; this compound might facilitate iodide transfer in alkylation reactions.

Recommendations for Further Study

To address the data gap, consult:

-

Specialized Journals : Journal of Organic Chemistry or Tetrahedron Letters for pyridinium salt reactivity.

-

Patents : USPTO or Espacenet for industrial applications.

-

Synthesis Protocols : Reproduce known pyridinium iodide reactions with 4-ethylpicolinium analogs.

Aplicaciones Científicas De Investigación

4-Ethylpicolinium iodide has several applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

Industry: It is used in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.

Mecanismo De Acción

The mechanism of action of 4-ethylpicolinium iodide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methylpicolinium iodide

- 4-Propylpicolinium iodide

- 4-Butylpicolinium iodide

Comparison

4-Ethylpicolinium iodide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological systems. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wider range of applications.

Propiedades

IUPAC Name |

1-ethyl-2-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.HI/c1-3-9-7-5-4-6-8(9)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYWANRCPFUKKO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941523 | |

| Record name | 1-Ethyl-2-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19760-15-7 | |

| Record name | Pyridinium, 1-ethyl-2-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19760-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinium, 4-ethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019760157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.